Cas no 1805050-48-9 (3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride)

3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride
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- インチ: 1S/C10H8ClF2NO2S/c1-2-6-3-8(17(11,15)16)4-7(5-14)9(6)10(12)13/h3-4,10H,2H2,1H3
- InChIKey: ZINJUYWONXGJGQ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=C(C#N)C(C(F)F)=C(C=1)CC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 412
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66.3
3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010001300-500mg |
3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride |
1805050-48-9 | 97% | 500mg |
831.30 USD | 2021-07-06 | |
Alichem | A010001300-250mg |
3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride |
1805050-48-9 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010001300-1g |
3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride |
1805050-48-9 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride 関連文献
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3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chlorideに関する追加情報
Professional Introduction to Compound with CAS No. 1805050-48-9 and Product Name: 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride
The compound with CAS No. 1805050-48-9 and the product name 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both cyano and difluoromethyl groups, alongside an ethyl substituent on the benzenesulfonyl chloride moiety, imparts distinct reactivity and functionality that make it a valuable intermediate in the synthesis of complex molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, bioavailability, and binding affinity. The 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride molecule exemplifies this trend, as the incorporation of difluoromethyl groups is known to improve pharmacokinetic properties. This feature has been extensively studied in the development of antiviral and anticancer agents, where fluorinated derivatives often exhibit superior efficacy compared to their non-fluorinated counterparts.
The cyano group in this compound further enhances its utility as a synthetic building block. Cyano-substituted aromatic compounds are frequently employed in medicinal chemistry due to their ability to participate in various nucleophilic substitution reactions, allowing for the facile introduction of additional functional groups. This versatility makes 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride a promising candidate for the synthesis of heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Moreover, the sulfonyl chloride moiety is a critical component of this compound, enabling its use in the formation of sulfonamides—a class of compounds known for their broad spectrum of biological activities. Sulfonamides have been widely used in antibiotics, anti-inflammatory drugs, and even as kinase inhibitors. The reactivity of sulfonyl chlorides allows for straightforward conversion into sulfonamides through reaction with amines, making this compound a valuable tool for medicinal chemists seeking to rapidly explore novel sulfonamide derivatives.
Recent studies have highlighted the importance of fluorinated sulfonyl chlorides in the development of next-generation therapeutics. For instance, researchers have demonstrated that incorporating difluoromethyl groups into sulfonyl chlorides can enhance binding interactions with target proteins, leading to improved drug potency. The 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride molecule aligns with this trend, as its structural design allows for optimization of both lipophilicity and electronic properties through further derivatization.
The ethyl substituent at the 5-position of the benzene ring adds another layer of complexity to this compound's reactivity. Ethyl groups are often introduced to modulate solubility and metabolic stability, making them a common choice in drug design. In combination with the cyano and difluoromethyl groups, the ethyl substituent in 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride contributes to its multifaceted utility as a synthetic intermediate.
In academic research, this compound has been utilized in various contexts, including the synthesis of novel organic materials and functional dyes. The unique electronic properties conferred by its substituents make it an attractive candidate for applications in optoelectronic devices and molecular recognition systems. Additionally, its role as a precursor in generating complex heterocyclic structures has been explored in studies aimed at developing new catalysts and ligands for asymmetric synthesis.
The pharmaceutical industry has also shown interest in leveraging this compound for drug discovery initiatives. By serving as a versatile building block, 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride enables researchers to rapidly construct libraries of diverse chemical entities for high-throughput screening. This approach has proven effective in identifying lead compounds with promising pharmacological profiles across multiple therapeutic areas.
From a synthetic chemistry perspective, the reactivity patterns of this compound offer intriguing opportunities for methodological innovation. Researchers have reported successful applications of 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride in cross-coupling reactions, where its sulfonyl chloride group facilitates the formation of carbon-carbon bonds under mild conditions. Such transformations are crucial for constructing complex molecular architectures efficiently.
The growing body of literature on fluorinated aromatic compounds underscores their significance in modern drug development. The structural features of 3-Cyano-4-difluoromethyl-5-ethylbenzenesulfonyl chloride, including its cyano group and difluoromethyl substituent, position it as a key intermediate for generating novel fluorinated scaffolds with enhanced biological activity. As research continues to uncover new applications for this compound, its importance is likely to expand further within both academic and industrial settings.
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